molecular formula C23H29N5O2 B2561812 8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 904372-23-2

8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2561812
CAS No.: 904372-23-2
M. Wt: 407.518
InChI Key: GNVCMDQIQVMGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of imidazo[1,2-g]purines. This compound features a unique structure with multiple methyl groups and a pentyl chain, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

    Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the aromatic ring, using reagents like bromine or nitric acid.

    Hydrolysis: Acidic or basic hydrolysis can break down ester or amide bonds, forming carboxylic acids or amines.

Scientific Research Applications

8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it might inhibit an enzyme involved in DNA replication, thereby exerting an anticancer effect .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-g]purines and related heterocyclic structures. Compared to these, 8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique substitution pattern and the presence of a pentyl chain, which may enhance its biological activity and specificity. Examples of similar compounds include pyrazolo[3,4-d]pyrimidines and other substituted purines .

Properties

IUPAC Name

6-(2,3-dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-7-8-9-13-26-21(29)19-20(25(6)23(26)30)24-22-27(16(4)17(5)28(19)22)18-12-10-11-14(2)15(18)3/h10-12H,7-9,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVCMDQIQVMGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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